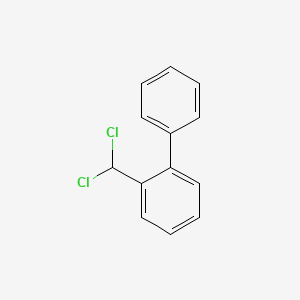

2-(Dichloromethyl)biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2 |

|---|---|

Molecular Weight |

237.12 g/mol |

IUPAC Name |

1-(dichloromethyl)-2-phenylbenzene |

InChI |

InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |

InChI Key |

DNMIWTRPMLDNKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dichloromethyl Biphenyl and Its Precursors

Strategies for Dichloromethyl Group Introduction onto Biphenyl (B1667301) Nuclei

The direct installation of a dichloromethyl group onto a pre-formed biphenyl nucleus represents a primary synthetic approach. This is most commonly achieved through the chlorination of a methyl-substituted biphenyl.

Chlorination Reactions of Methyl-Substituted Biphenyls

The free-radical chlorination of 2-methylbiphenyl (B165360) is a direct route to 2-(dichloromethyl)biphenyl. This reaction typically involves treating 2-methylbiphenyl with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like benzoyl peroxide or under UV light. The reaction proceeds through a stepwise substitution of the methyl protons with chlorine atoms. Controlling the reaction conditions, such as temperature and the stoichiometry of the chlorinating agent, is crucial to selectively obtain the dichlorinated product over the mono- or trichlorinated analogues. For instance, a method involves the reaction of 2,3-dimethyl biphenyl with chlorine gas under illumination at temperatures between 40-120°C to produce 2-methyl-3-chloromethyl biphenyl. google.com

Another approach involves the chloromethylation of biphenyl itself. While this method does not directly yield this compound, it produces chloromethylated biphenyls, which can be further chlorinated. For example, the chloromethylation of biphenyl can be carried out using paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). koreascience.krgoogle.com The resulting chloromethylbiphenyl can then undergo further chlorination to introduce the second chlorine atom.

Alternative Synthetic Routes to Dichloromethyl Functionality

Beyond direct chlorination, other methods can be employed to introduce the dichloromethyl group. One such method involves the dichloromethylation of aromatic N-tert-butylsulfinyl aldimines using (dichloromethyl)trimethylsilane. This reaction offers a diastereoselective route to α-(dichloromethyl)amines, which can then be further transformed to the desired biphenyl derivative. researchgate.net While not a direct route to this compound, this methodology highlights alternative strategies for introducing the dichloromethyl moiety onto an aromatic framework which could be adapted for biphenyl systems.

Construction of Biphenyl Scaffolds with Pre-Existing Dichloromethyl Moieties

An alternative and often more controlled approach involves the synthesis of the biphenyl scaffold using building blocks that already contain the dichloromethyl group. This strategy relies heavily on transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Involving Dichloromethyl-Substituted Building Blocks

Various palladium- or nickel-catalyzed cross-coupling reactions are instrumental in forming the C-C bond that defines the biphenyl structure. These reactions couple an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling: This versatile reaction couples an arylboronic acid or ester with an aryl halide. mdpi.comresearchgate.netrsc.org In the context of this compound synthesis, this could involve the reaction of a (2-(dichloromethyl)phenyl)boronic acid with a halobenzene, or conversely, a phenylboronic acid with a 1-halo-2-(dichloromethyl)benzene. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.comresearchgate.net The Suzuki-Miyaura coupling is known for its high functional group tolerance, making it suitable for complex substrates. nih.govacs.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a Grignard reagent derived from a halobenzene could be coupled with 1-halo-2-(dichloromethyl)benzene, or vice versa. osti.govgoogle.com The Kumada coupling is a powerful tool, though the high reactivity of Grignard reagents can sometimes limit its functional group compatibility. scientificupdate.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgslideshare.net While traditionally used for symmetrical biphenyls, modern variations allow for the synthesis of unsymmetrical biphenyls. organic-chemistry.org This could be applied to couple a dichloromethyl-substituted aryl halide with another aryl halide. However, the Ullmann reaction often requires harsh conditions, such as high temperatures. umass.eduvedantu.com

Stille Coupling: The Stille coupling reaction pairs an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgmsu.edu A potential route to this compound would involve the coupling of a (2-(dichloromethyl)phenyl)stannane with a halobenzene. sci-hub.se A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent and an organic halide, typically with a palladium or nickel catalyst. wikipedia.orgnumberanalytics.comorganic-chemistry.org The Negishi coupling is highly effective for forming C-C bonds and offers good functional group tolerance. nih.govrsc.org The synthesis of this compound could be achieved by coupling a (2-(dichloromethyl)phenyl)zinc halide with a halobenzene.

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide | Palladium | High functional group tolerance, mild conditions. mdpi.comresearchgate.netrsc.orgnih.gov |

| Kumada | Grignard reagent (Aryl-MgX) | Aryl halide | Nickel or Palladium | Highly reactive, useful for unfunctionalized substrates. wikipedia.orgorganic-chemistry.orgosti.gov |

| Ullmann | Aryl halide | Aryl halide | Copper | Often requires high temperatures, suitable for symmetrical biaryls. organic-chemistry.orgslideshare.net |

| Stille | Organostannane (Aryl-SnR₃) | Aryl halide | Palladium | Versatile but uses toxic tin reagents. organic-chemistry.orgmsu.edusci-hub.se |

| Negishi | Organozinc (Aryl-ZnX) | Aryl halide | Palladium or Nickel | Good functional group tolerance and reactivity. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov |

Ring-Forming Methodologies Incorporating Biphenyl and Dichloromethyl Functionalities

Ring-forming reactions, such as cycloadditions and annulations, can also be employed to construct the biphenyl system with the dichloromethyl group already in place. wikipedia.orglibretexts.org For example, a Diels-Alder reaction between a suitably substituted diene and a dienophile could potentially form a cyclohexene (B86901) ring, which could then be aromatized to the biphenyl scaffold. The complexity of the required starting materials for such a strategy often makes cross-coupling reactions a more practical approach. Cobalt-mediated reactions like the Pauson-Khand reaction can form cyclopentenones, which could serve as precursors to more complex ring systems, though their direct application to this compound synthesis is not straightforward. libretexts.org

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where the biphenyl axis is chiral due to restricted rotation (atropisomerism), requires stereoselective methods. Asymmetric cross-coupling reactions are a key strategy to achieve this.

For instance, the use of chiral ligands in Suzuki-Miyaura or Negishi couplings can induce enantioselectivity in the formation of the biphenyl bond. organic-chemistry.org Chiral phosphine (B1218219) ligands, for example, can coordinate to the metal catalyst and create a chiral environment that favors the formation of one atropisomer over the other. The development of new chiral ligands is an active area of research aimed at improving the enantiomeric excess (ee) of such transformations.

Another approach involves the diastereoselective synthesis of precursors. For example, the previously mentioned diastereoselective synthesis of α-(dichloromethyl)amines using N-tert-butylsulfinyl aldimines introduces a chiral auxiliary that can direct the stereochemical outcome of subsequent reactions. researchgate.net This chiral center could then be used to influence the formation of the chiral biphenyl axis.

Process Intensification and Green Chemistry Principles in this compound Synthesis Research

The application of process intensification and green chemistry principles to the synthesis of this compound aims to improve efficiency, reduce waste, and enhance safety. rsc.orgvapourtec.com These principles can be applied to both the synthesis of the precursors and the final dichloromethylation step.

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in chemical manufacturing. rsc.org This can include the use of continuous flow reactors, microreactors, and alternative energy sources like photochemistry. rsc.orgrsc.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

For the synthesis of this compound, these principles are most relevant to the benzylic chlorination step, which often involves hazardous reagents and can produce multiple products.

Application of Continuous Flow Technology

Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like benzylic halogenations. rsc.org The use of micro- or meso-scale flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This enhanced control is particularly beneficial for highly exothermic and fast reactions like free-radical chlorination, improving safety and selectivity.

For example, the continuous photochemical benzylic bromination using in situ generated bromine has been shown to achieve exceptionally high throughput with residence times as low as 15 seconds. rsc.org A similar setup for the chlorination of 2-methylbiphenyl could involve pumping a solution of the precursor and a chlorine source through a transparent tube irradiated with UV light. This would enable superior heat and mass transfer, minimizing the formation of over-chlorinated byproducts and improving the yield of this compound.

Green Chemistry Metrics and Solvent Selection

Green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, are used to quantify the environmental impact of a chemical process. acs.org

Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product. acs.org For the dichlorination of 2-methylbiphenyl with Cl₂, the atom economy is high, as the main byproduct is HCl.

Process Mass Intensity (PMI): This metric considers all materials used in a process, including solvents, reagents, and water for workup, relative to the mass of the final product. A lower PMI indicates a greener process. rsc.org

In the context of this compound synthesis, a key area for applying green chemistry principles is in solvent selection. Traditional chlorination reactions often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. A greener approach would involve using alternative solvents with better environmental, health, and safety profiles, or ideally, performing the reaction under solvent-free conditions. pitt.edu Research into continuous flow benzylic bromination has demonstrated the feasibility of eliminating organic solvents, which significantly reduces the PMI from 13.25 to 4.33 in one reported case. rsc.org

Alternative Reagents and Catalysis

The twelve principles of green chemistry encourage the use of safer chemicals and catalysis. acs.org While free-radical chlorination with Cl₂ gas is common, alternative and safer chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) could be explored.

Furthermore, the development of catalytic methods for dichloromethylation could offer a greener alternative. While less common for benzylic positions, research into the dichloromethylation of aromatic hydrocarbons using ionic liquids as recyclable catalysts has shown promise for other substrates and could potentially be adapted. researchgate.netsid.ir

The table below outlines how green chemistry and process intensification principles can be applied to the synthesis of this compound.

Table 2: Application of Process Intensification & Green Chemistry to this compound Synthesis

| Principle | Conventional Method | Intensified / Green Approach | Benefit | Reference |

|---|---|---|---|---|

| Process Technology | Batch reactor for chlorination | Continuous flow photochemical reactor | Enhanced safety, better temperature control, improved selectivity, higher throughput | rsc.org |

| Solvent Usage | Chlorinated solvents (e.g., CCl₄) | Solvent-free conditions or green solvents (e.g., acetonitrile) | Reduced toxicity and waste, lower PMI | rsc.orgpitt.edu |

| Reagents | Cl₂ gas | In situ generation of chlorine, alternative reagents (e.g., NCS) | Improved safety by avoiding handling of toxic gas | researchgate.net |

| Energy Efficiency | Thermal initiation | Photochemical initiation (UV LEDs) at ambient temperature | Reduced energy consumption, higher efficiency | vapourtec.comrsc.org |

| Waste Reduction | Byproduct formation (mono- and tri-chlorinated species) | Optimized reaction conditions in flow reactor | Higher selectivity, reduced separation effort, lower E-Factor | rsc.org |

By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Elucidation of Reactivity and Reaction Mechanisms of 2 Dichloromethyl Biphenyl

Nucleophilic Substitution Reactions at the Dichloromethyl Center

The dichloromethyl group in 2-(dichloromethyl)biphenyl is a key site for nucleophilic substitution reactions. The two chlorine atoms are good leaving groups, making the benzylic carbon susceptible to attack by various nucleophiles.

Formation of Aldehyde and Carboxylic Acid Derivatives

Hydrolysis of the dichloromethyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the reaction conditions. The hydrolysis of aromatic dichloromethyl compounds can produce aromatic aldehyde compounds. google.com For instance, heating an aromatic dichloromethyl compound in the presence of an alkali metal salt is a known method to obtain the corresponding aromatic aldehyde. google.com This transformation proceeds through the substitution of the chlorine atoms by hydroxyl groups, forming an unstable gem-diol which then dehydrates to the aldehyde.

Reactions with Other Nucleophiles (e.g., nitrogen, sulfur, oxygen nucleophiles)

The electrophilic carbon of the dichloromethyl group readily reacts with a variety of nucleophiles beyond water. These reactions are fundamental in synthetic organic chemistry for creating new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines can react with the dichloromethyl group to form imines or enamines, depending on the structure of the amine and the reaction conditions. For example, reactions with primary amines can lead to the formation of Schiff bases. The interaction of chloro-substituted bipyridines with aromatic diamines has been documented. nih.gov

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles can displace the chloride ions to form thioacetals or other sulfur-containing derivatives. The reaction of α,β-unsaturated nitriles with thioglycolic acid to form thiophenes demonstrates the reactivity of sulfur nucleophiles. longdom.org

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form acetals. These reactions are analogous to hydrolysis but with alcohols or phenols as the nucleophile instead of water.

The general principle for these reactions involves the sequential displacement of the two chlorine atoms. The first substitution is typically faster than the second. The reactivity of the nucleophile and the reaction conditions play a crucial role in determining the final product.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl system can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing dichloromethyl group. An aryl substituent is generally ortho, para-directing. scribd.com Therefore, electrophilic attack is expected to occur preferentially at the ortho and para positions of the unsubstituted phenyl ring. The dichloromethyl group itself is deactivating due to the electron-withdrawing nature of the chlorine atoms, which reduces the electron density of the ring it is attached to.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.org For example, the nitration of biphenyl with a mixture of nitric acid and sulfuric acid yields a mixture of o-nitrobiphenyl and p-nitrobiphenyl. scribd.com While the dichloromethyl group deactivates its own ring, the other ring remains activated for substitution. youtube.com The specific regioselectivity can be influenced by steric hindrance from the dichloromethyl group, potentially favoring substitution at the para position of the second ring.

Radical Reactions Involving the Dichloromethyl Moiety

The dichloromethyl group can participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can generate a dichloromethylbiphenyl radical. This can be initiated by heat, UV light, or radical initiators. acs.org Once formed, this radical can undergo various reactions, such as addition to alkenes or aromatic systems. acs.org

For instance, in atom transfer radical cyclization (ATRC), a chlorine atom can be abstracted by a metal complex, like a copper(I) species, to generate a carbon-centered radical. nih.gov This radical can then undergo intramolecular cyclization or intermolecular addition reactions. The reaction of N-allyl-haloamines, for example, proceeds via a radical intermediate generated by chlorine atom transfer. nih.gov

Transition Metal-Catalyzed Transformations Utilizing this compound

This compound can serve as a substrate in various transition metal-catalyzed reactions, particularly cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Coupling Reactions (e.g., carbon-carbon, carbon-heteroatom)

The chlorine atoms in the dichloromethyl group can be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions.

Carbon-Carbon Coupling: In reactions like the Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an organoboron compound (like an arylboronic acid) and an organic halide. chemie-brunschwig.ch While typically used for aryl halides, this methodology can be extended to benzylic halides. For example, palladium-catalyzed coupling of 1-bromo-2-(chloromethyl)benzene (B1268061) with arylboronic acids has been shown to selectively form biphenyl derivatives. nih.gov Similarly, 2-(chloromethyl)-2,1-borazaronaphthalenes have been successfully used as electrophiles in palladium-catalyzed cross-coupling reactions with potassium (hetero)aryl- and alkenyltrifluoroborates. acs.org

Carbon-Heteroatom Coupling: Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. nih.gov This type of reaction could potentially be applied to this compound to introduce nitrogen-containing substituents.

The general mechanism for these coupling reactions involves an oxidative addition of the carbon-chlorine bond to the low-valent metal catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. rsc.org

Rearrangement Reactions

The most significant rearrangement reaction involving this compound is its intramolecular cyclization to form 9-substituted or unsubstituted fluorenes. This transformation is a classic example of a Friedel-Crafts-type alkylation, where the dichloromethyl group, upon activation by a Lewis acid, generates an electrophilic species that attacks the adjacent phenyl ring.

Mechanism of Rearrangement:

The generally accepted mechanism for this rearrangement proceeds through the following key steps:

Activation by Lewis Acid: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to one of the chlorine atoms of the dichloromethyl group. This coordination polarizes the C-Cl bond, making the chlorine a better leaving group. berkeley.edu

Formation of the Electrophile: The Lewis acid facilitates the departure of a chloride ion, leading to the formation of a highly reactive α-chloro-α-phenylmethyl cation. This cation is the key electrophilic species that initiates the intramolecular attack.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The generated carbocation attacks the ortho-position of the adjacent phenyl ring in an intramolecular SEAr reaction. This step results in the formation of a new carbon-carbon bond and a six-membered ring, leading to a dihydrofluorene intermediate with a positive charge delocalized within the aromatic system (a σ-complex). berkeley.edu

Rearomatization: A proton is eliminated from the carbon atom where the electrophile attacked, restoring the aromaticity of the ring and yielding 9-chlorofluorene (B144268).

Further Reaction (optional): Depending on the reaction conditions and the presence of other reagents, the 9-chlorofluorene can undergo further substitution or elimination reactions. In many synthetic protocols for fluorene (B118485) itself, a reducing agent might be implicitly or explicitly present to afford the unsubstituted fluorene.

This intramolecular Friedel-Crafts reaction is a powerful method for constructing the fluorene ring system from appropriately substituted biphenyl precursors.

Mechanistic Investigations via Kinetic and Spectroscopic Probes

The investigation of the reaction mechanism for the cyclization of this compound and related compounds often employs kinetic studies and spectroscopic techniques to identify intermediates and understand the factors influencing the reaction rate and outcome.

Kinetic Studies:

While specific kinetic data for the cyclization of this compound is not extensively reported in readily available literature, kinetic studies on analogous Friedel-Crafts reactions provide valuable insights. The rate of these reactions is typically dependent on several factors:

Concentration of the Substrate: The reaction rate is expected to be directly proportional to the concentration of the this compound.

Concentration and Nature of the Lewis Acid: The choice and concentration of the Lewis acid catalyst are critical. Stronger Lewis acids like AlCl₃ generally lead to faster reaction rates compared to milder ones. acs.org The catalytic efficiency for similar cycloalkylation reactions has been observed to follow the order: AlCl₃ > AlBr₃ > HfCl₄ > ZrCl₄ » TiCl₄. acs.org

Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. Dichloromethane (B109758) is a commonly used solvent for such reactions. researchgate.net

Temperature: As with most chemical reactions, the rate of cyclization increases with temperature. However, higher temperatures can also lead to undesired side reactions and decomposition. acs.org

The following table summarizes typical conditions and findings from related Friedel-Crafts cyclization reactions, which can be extrapolated to the behavior of this compound.

| Parameter | Observation in Analogous Reactions | Inferred Relevance to this compound |

| Lewis Acid Catalyst | Stronger Lewis acids (e.g., AlCl₃, TfOH) are more effective in promoting cyclization. acs.orgresearchgate.net | AlCl₃ or other strong Lewis acids would be effective catalysts for the cyclization to fluorene. |

| Solvent | Aprotic and polar solvents like dichloromethane are suitable. researchgate.net | Dichloromethane would be an appropriate solvent for the reaction. |

| Temperature | Reactions are often conducted at temperatures ranging from 0°C to reflux. acs.org | The reaction would likely proceed at moderate temperatures. |

| Substituent Effects | Electron-donating groups on the aromatic rings can increase the rate of electrophilic attack. | Substituents on the biphenyl rings of this compound would influence the reaction rate and regioselectivity. |

Spectroscopic Probes:

Spectroscopic methods are invaluable for identifying the transient species and final products in the rearrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for characterizing the starting material, intermediates (if stable enough to be observed), and the final fluorene product. For instance, the disappearance of the signal corresponding to the dichloromethyl proton (a singlet) and the appearance of new signals in the aromatic and aliphatic regions would indicate the progress of the reaction. The chemical shifts and coupling patterns of the final product would confirm the fluorene structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain structural information from fragmentation patterns. The molecular ion peak of the product would confirm the formation of fluorene or its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing changes in the characteristic absorption bands of the functional groups. For example, changes in the C-H stretching and bending frequencies of the dichloromethyl group and the appearance of new bands corresponding to the fluorene skeleton would be indicative of the transformation.

While the direct spectroscopic observation of the cationic intermediates in the Friedel-Crafts reaction of this compound is challenging due to their high reactivity and low concentration, studies on similar stable carbocations under superacid conditions have provided spectroscopic evidence for their existence and structure. These studies support the proposed mechanistic pathway involving electrophilic attack by a carbocation.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of 2-(Dichloromethyl)biphenyl. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the biphenyl (B1667301) rings typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the rings. The proton of the dichloromethyl group (-CHCl₂) would appear as a distinct singlet, with its chemical shift influenced by the electron-withdrawing chlorine atoms. For similar biphenyl compounds, aromatic protons are often observed in the 7.3-7.6 ppm range. smolecule.com

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the biphenyl backbone and the dichloromethyl group will have characteristic chemical shifts.

Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule. researchgate.net The rotation around the single bond connecting the two phenyl rings can be hindered, leading to different conformers that may be observable at low temperatures. researchgate.net The energy barrier to this rotation is influenced by the steric bulk of the ortho-substituent, in this case, the dichloromethyl group. For biphenyl derivatives with ortho substituents, the dihedral angle between the rings is typically larger than in unsubstituted biphenyl. smolecule.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for analyzing its fragmentation patterns under ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for chloromethyl-substituted biphenyl compounds involve the loss of a chlorine atom (Cl) or the entire dichloromethyl group (-CHCl₂). smolecule.com The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The base peak in the spectrum could correspond to the biphenyl cation or a substituted biphenyl fragment formed after the loss of the dichloromethyl group. smolecule.com Further fragmentation may involve the loss of hydrogen chloride (HCl) or other small hydrocarbon fragments. smolecule.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the different bonds within the molecule. Key expected absorptions include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹. smolecule.com

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the biphenyl rings. smolecule.com

C-Cl stretching: The carbon-chlorine stretching vibrations of the dichloromethyl group would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. renishaw.com Raman spectra of chlorinated biphenyls show characteristic peaks. researchgate.net For example, a strong peak around 1280 cm⁻¹ is a common feature in many polychlorinated biphenyls (PCBs). researchgate.net The specific positions and intensities of the Raman bands are sensitive to the molecular structure and conformation. renishaw.com Differences in the Raman spectra can be used to distinguish between isomers of chlorinated biphenyls. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of this compound, provided that suitable single crystals can be grown. This technique can precisely measure bond lengths, bond angles, and the dihedral angle between the two phenyl rings. scispace.comacs.org

The conformation of biphenyl derivatives in the solid state can differ from their gas-phase or solution-phase structures. researchgate.net Crystal packing forces can influence the molecule to adopt a more planar or twisted conformation. researchgate.net For substituted biphenyls, the dihedral angle is a critical parameter. In many crystalline biphenyl structures, the molecule adopts a non-planar conformation to minimize steric hindrance between substituents on the two rings. nih.gov X-ray crystallography can also reveal intermolecular interactions within the crystal lattice. scispace.com

Advanced Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-NMR)

The analysis of this compound, especially in complex mixtures, is greatly enhanced by coupling chromatographic separation techniques with spectroscopic detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds like this compound. nih.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluting component, allowing for its identification by matching against spectral libraries or through interpretation of the fragmentation pattern. nih.gov The use of specific capillary columns, such as those with 5% phenyl polydimethylsiloxane, is common for the analysis of biphenyl derivatives. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR. mdpi.comconicet.gov.ar This hyphenated technique allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column. mdpi.comsumitomo-chem.co.jp LC-NMR can be performed in on-flow, stopped-flow, or loop-storage modes. mdpi.com While on-flow analysis is rapid, stop-flow and loop-storage methods offer improved sensitivity by allowing for longer acquisition times. nih.gov This is particularly useful for identifying and characterizing impurities or minor components in a sample of this compound. conicet.gov.ar The choice of deuterated solvents for the mobile phase is crucial to avoid overwhelming the analyte signals. sci-hub.se

Chiroptical Spectroscopies for Enantiomeric Excess Determination (if chiral forms are synthesized/studied)

Due to the presence of the dichloromethyl group at the ortho position, restricted rotation around the C-C single bond connecting the two phenyl rings can lead to atropisomerism, a form of axial chirality. rsc.org If the rotational barrier is high enough to allow for the isolation of individual enantiomers, this compound would be a chiral molecule.

The synthesis of axially chiral biphenyls is an active area of research. nih.gov Should chiral forms of this compound be synthesized or resolved, chiroptical spectroscopic techniques would be essential for determining the enantiomeric excess (ee). These techniques include:

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) Spectroscopy: This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

These spectroscopic methods are fundamental to the study of chiral molecules, providing information on their absolute configuration and enantiomeric purity. nih.gov

Theoretical and Computational Chemistry Studies on 2 Dichloromethyl Biphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(Dichloromethyl)biphenyl. These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure and molecular orbitals.

The electronic structure of biphenyl (B1667301) derivatives is characterized by a delocalized π-electron system across the two phenyl rings. smolecule.com In this compound, the dichloromethyl group at the ortho position introduces significant electronic and steric effects. The highest occupied molecular orbital (HOMO) is typically localized on the biphenyl π-system, while the lowest unoccupied molecular orbital (LUMO) can be influenced by the substituents. smolecule.com For instance, in related bromoacetyl-substituted biphenyls, the LUMO shows localization on the carbonyl groups, which dictates its susceptibility to nucleophilic attack. In 2,2'-biphenyldimethanol, the HOMO is primarily located on the aromatic rings, and the LUMO is a delocalized π* antibonding orbital. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. For biphenyl derivatives, this gap is typically in the range of 4.0-5.0 eV. smolecule.com Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies and visualize their distribution. researchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of a Biphenyl Derivative

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.0 to 5.0 eV smolecule.com |

| Dipole Moment | Measure of the net molecular polarity. | Varies with conformation |

Note: The values in this table are illustrative for a generic biphenyl derivative and can vary for this compound depending on the computational method and basis set used.

Density Functional Theory (DFT) Studies for Energetic Profiles and Transition State Elucidation

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying the energetics of chemical reactions. researchgate.netnih.gov It allows for the calculation of potential energy surfaces, which map the energy of a system as a function of its geometry. This information is vital for elucidating reaction mechanisms, determining reaction barriers (activation energies), and identifying stable intermediates and transition states. caltech.edunih.gov

For reactions involving this compound, DFT can be used to model various transformations, such as nucleophilic substitution at the dichloromethyl group or reactions involving the aromatic rings. The calculations can provide detailed geometries of the transition states, which are the highest energy points along the reaction coordinate. caltech.edu The nature of the transition state, including the lengths of forming and breaking bonds, provides mechanistic insights.

DFT calculations have been successfully applied to study the enantioselectivity of reactions involving chiral biphenyl ligands, where understanding the subtle energy differences between diastereomeric transition states is key. nih.gov Similarly, for this compound, DFT could be employed to understand the stereochemical outcome of its reactions. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining accurate energetic profiles. nih.govnih.govresearchgate.net Solvent effects, which can significantly influence reaction energetics, are often incorporated using implicit models like the Polarizable Continuum Model (PCM) or explicit solvent molecules. grafiati.com

Table 2: Example of DFT-Calculated Energetic Data for a Hypothetical Reaction of this compound

| Parameter | Description | Illustrative Value (kcal/mol) |

| Reactant Energy | Relative energy of the starting materials. | 0.0 |

| Transition State Energy | Energy barrier for the reaction. | +15 to +25 |

| Intermediate Energy | Relative energy of a stable intermediate, if any. | -5 to +5 |

| Product Energy | Relative energy of the final products. | -10 to -20 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT studies.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical methods are excellent for studying electronic properties and reaction energetics of single molecules, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. tum.debioexcel.euchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. tum.de

A key application of MD for a flexible molecule like this compound is conformational sampling. chinesechemsoc.orgrsc.org The rotation around the C-C single bond connecting the two phenyl rings (the dihedral angle) is a major source of conformational flexibility in biphenyls. smolecule.com The presence of a bulky dichloromethyl group at the ortho position will significantly hinder this rotation, leading to a specific set of preferred conformations. MD simulations can explore the potential energy surface associated with this rotation and identify the low-energy conformers. chinesechemsoc.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze how the solute interacts with the surrounding solvent molecules. researchgate.net This provides insights into solvation effects, which can be crucial for understanding reaction rates and mechanisms in solution. researchgate.net Ab initio molecular dynamics (AIMD), which combines MD with on-the-fly quantum mechanical calculations for the forces, can provide a more accurate description of systems where electronic effects and bond breaking/formation are important. researchgate.net

Predictive Modeling of Reaction Pathways and Selectivity

The insights gained from quantum chemical calculations and MD simulations can be integrated into predictive models for chemical reactivity. arxiv.orgresearchgate.net By understanding the electronic structure and the energetic landscape of potential reaction pathways, it becomes possible to predict the likely outcome of a reaction, including the major products and the selectivity (chemo-, regio-, and stereoselectivity).

For this compound, predictive modeling could be used to:

Predict regioselectivity: In reactions such as electrophilic aromatic substitution, computational models can predict which position on the biphenyl rings is most susceptible to attack by comparing the energies of the possible intermediates.

Forecast stereoselectivity: If this compound is used as a chiral ligand or substrate, computational modeling of the transition states can predict the enantiomeric or diastereomeric excess of the product. nih.gov

Rationalize reaction mechanisms: By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be identified. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on calculated molecular descriptors to predict the properties or reactivity of a series of related compounds. researchgate.net These models use statistical methods to correlate structural features with observed or calculated outcomes.

The continuous development of computational hardware and theoretical methods is making predictive modeling an increasingly powerful and reliable tool in chemical research, enabling the in silico design of new reactions and molecules with desired properties. arxiv.orgiranchembook.ir

Derivatization Strategies and Synthesis of Novel Analogues of 2 Dichloromethyl Biphenyl

Synthetic Transformations Leading to Diverse Functional Groups at the 2-Position

The dichloromethyl group is a versatile precursor to a variety of functional groups. Its reactivity is primarily centered around nucleophilic substitution and hydrolysis reactions, allowing for the introduction of oxygen, nitrogen, and other heteroatom-containing moieties.

One of the most direct transformations of the dichloromethyl group is its hydrolysis to an aldehyde. This reaction is typically carried out under aqueous acidic or basic conditions. The resulting 2-formylbiphenyl is a valuable intermediate that can undergo a wide range of subsequent reactions, including oxidation to a carboxylic acid, reductive amination to form amines, and various olefination reactions to create carbon-carbon double bonds.

Nucleophilic substitution reactions provide another major route for the derivatization of the dichloromethyl group. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles. For instance, reaction with alkoxides can lead to the formation of acetals, which can be subsequently hydrolyzed to the corresponding aldehyde. Similarly, reaction with amines can yield aminals or, under controlled conditions, mono- or di-substituted amino derivatives. The Williamson ether synthesis, reacting with alcohols or phenols in the presence of a base, can introduce ether linkages. asianpubs.org

The following table summarizes some of the key synthetic transformations of the dichloromethyl group at the 2-position of the biphenyl (B1667301) scaffold.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| 2-(Dichloromethyl)biphenyl | H₂O, H⁺ or OH⁻ | 2-Formylbiphenyl | -CHCl₂ → -CHO |

| This compound | R-OH, Base | 2-(Dialkoxymethyl)biphenyl | -CHCl₂ → -CH(OR)₂ |

| This compound | R₂NH | 2-(Bis(dialkylamino)methyl)biphenyl | -CHCl₂ → -CH(NR₂)₂ |

| 2-Formylbiphenyl | KMnO₄ or CrO₃ | Biphenyl-2-carboxylic acid | -CHO → -COOH |

| 2-Formylbiphenyl | R'NH₂, NaBH₃CN | N-Substituted-2-aminomethylbiphenyl | -CHO → -CH₂NHR' |

These transformations highlight the utility of the dichloromethyl group as a synthetic handle for introducing a diverse range of functionalities, thereby enabling the synthesis of a wide library of 2-substituted biphenyl derivatives.

Modification of the Biphenyl Core for Structure-Property Relationship Studies

In addition to modifying the dichloromethyl group, the biphenyl core itself can be functionalized to fine-tune the electronic and steric properties of the molecule. Such modifications are essential for structure-property relationship studies, where systematic changes in the molecular structure are correlated with changes in physical, chemical, or biological properties.

Electrophilic aromatic substitution reactions are a common strategy for introducing substituents onto the biphenyl rings. nih.govarabjchem.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed. nih.gov The directing effects of the existing dichloromethyl group and the second phenyl ring will influence the position of the incoming electrophile. The dichloromethyl group is generally considered to be weakly deactivating and ortho-, para-directing.

For more controlled and specific modifications, modern cross-coupling reactions are invaluable. The Suzuki-Miyaura, Negishi, and Stille couplings, for example, allow for the precise introduction of a wide variety of substituents at specific positions, provided a suitable halogenated or organometallic precursor is available. nih.gov For instance, a bromo-substituted this compound could be synthesized and then used in a palladium-catalyzed cross-coupling reaction to introduce new aryl, alkyl, or other functional groups.

The table below illustrates potential modifications to the biphenyl core of this compound.

| Reaction Type | Reagent(s) | Potential Product(s) | Purpose of Modification |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-(dichloromethyl)biphenyl isomers | Introduce electron-withdrawing groups |

| Bromination | Br₂, FeBr₃ | Bromo-2-(dichloromethyl)biphenyl isomers | Introduce a handle for cross-coupling |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-2-(dichloromethyl)biphenyl isomers | Introduce ketone functionality |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | R-substituted-2-(dichloromethyl)biphenyl | Introduce diverse organic moieties |

By systematically varying the substituents on the biphenyl core, it is possible to modulate properties such as solubility, electronic character, and conformational preferences, which is critical for designing molecules with desired functions.

Synthesis of Polymeric or Supramolecular Architectures Incorporating this compound Moieties

The bifunctional nature of this compound derivatives, possessing both a reactive dichloromethyl group and a modifiable biphenyl core, makes them attractive building blocks for the synthesis of polymers and supramolecular assemblies. The rigid biphenyl unit can impart desirable thermal and mechanical properties to polymers, while the reactive sites allow for the creation of extended networks.

Polymerization can be achieved through various strategies. For instance, if the dichloromethyl group is converted to a diol, it can be used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Alternatively, if the biphenyl core is functionalized with two reactive groups (e.g., dihalides or diboronic acids), it can undergo cross-coupling polymerization to yield conjugated polymers, which are of interest for their electronic and optical properties.

In the realm of supramolecular chemistry, this compound derivatives can be designed to self-assemble into well-defined architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For example, the introduction of recognition motifs, such as carboxylic acids or heterocyclic bases, onto the biphenyl scaffold can direct the formation of specific supramolecular structures like helices, sheets, or cages.

The following table outlines conceptual approaches to incorporating this compound into larger molecular structures.

| Architectural Type | Synthetic Strategy | Monomer/Building Block | Potential Properties |

| Polyester | Condensation Polymerization | Biphenyl-2,X'-dicarboxylic acid (from oxidation of dichloromethyl and another methyl group) and a diol | High thermal stability, mechanical strength |

| Conjugated Polymer | Suzuki Polycondensation | Dibromo-2-(dichloromethyl)biphenyl and a diboronic acid | Electroluminescence, conductivity |

| Supramolecular Assembly | Self-assembly through H-bonding | This compound with appended carboxylic acid groups | Formation of ordered nanostructures |

| Metal-Organic Framework (MOF) | Coordination with metal ions | Biphenyl-dicarboxylate ligand derived from this compound | Porosity, catalysis |

The incorporation of the this compound moiety into these larger systems opens up possibilities for creating new materials with tailored properties for applications in areas such as electronics, separations, and sensing.

Development of Dichloromethyl-Biphenyl Hybrid Systems for Specific Chemical Applications

The development of hybrid systems, where the this compound unit is covalently linked to other functional molecules, is a promising strategy for creating compounds with specific and enhanced functionalities. These hybrid molecules can exhibit synergistic effects arising from the combination of the properties of the individual components.

One area of interest is the synthesis of novel ligands for catalysis. The biphenyl scaffold is a common feature in privileged ligands for asymmetric catalysis, such as BINAP. By functionalizing the this compound with phosphine (B1218219), amine, or other coordinating groups, it may be possible to create new chiral ligands for a variety of metal-catalyzed transformations. The steric bulk and electronic properties of the ligand could be fine-tuned by modifying both the dichloromethyl-derived group and the biphenyl core.

Another potential application is in the development of molecular probes and sensors. By attaching a fluorophore or a chromophore to the this compound scaffold, and incorporating a receptor site for a specific analyte, it is possible to design molecules that signal the presence of the analyte through a change in their optical properties. The biphenyl unit can act as a rigid spacer separating the recognition unit from the signaling unit.

The table below presents some hypothetical dichloromethyl-biphenyl hybrid systems and their potential applications.

| Hybrid System Type | Linked Functional Moiety | Potential Application | Design Rationale |

| Chiral Ligand | Diphenylphosphine (B32561) | Asymmetric Catalysis | Biphenyl backbone provides chirality and rigidity |

| Molecular Probe | Fluorescent Dye (e.g., Dansyl) | Chemical Sensing | Biphenyl as a scaffold to link a receptor and a reporter |

| Bio-conjugate | Peptide or Oligonucleotide | Targeted Drug Delivery | Biphenyl derivative acts as a linker or part of the active molecule |

| Photosensitizer | Porphyrin | Photodynamic Therapy | Biphenyl unit modulates solubility and electronic properties |

Non Biological Applications and Material Science Research of 2 Dichloromethyl Biphenyl and Its Derivatives

Precursors in Organic Synthesis for Fine Chemicals and Specialty Materials

2-(Dichloromethyl)biphenyl serves as a valuable precursor in the synthesis of a variety of fine chemicals and specialty materials. The dichloromethyl group is a versatile functional group that can be transformed into other functionalities, such as aldehydes, or can participate in cyclization reactions. This reactivity makes this compound a key starting material for the construction of more complex molecular architectures.

One of the most significant applications of chloromethylated biphenyls is in the synthesis of fluorescent whitening agents and as intermediates for pharmaceuticals. For instance, the related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is a crucial intermediate in the production of stilbene-type fluorescent whitening agents. While the 2-isomer is less commonly used for this specific application, its chemical properties suggest it could be employed to create whitening agents with different substitution patterns and, consequently, different optical properties.

The dichloromethyl group can be readily hydrolyzed to an aldehyde group, providing access to 2-formylbiphenyl derivatives. These aldehydes are important intermediates in their own right, serving as building blocks for the synthesis of various heterocyclic compounds, dyes, and specialty polymers. Furthermore, the dichloromethyl group can be converted into a phosphonate (B1237965) ester, which can then be used in Horner-Wadsworth-Emmons reactions to form stilbene (B7821643) derivatives with specific stereochemistry.

The table below summarizes the key transformations of this compound and the resulting classes of fine chemicals.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂O, heat or mild base | 2-Formylbiphenyl | Precursor for heterocycles, dyes |

| This compound | P(OEt)₃ (Arbuzov reaction) | Diethyl (2-biphenyl)methylphosphonate | Horner-Wadsworth-Emmons reagent |

| This compound | Lewis acid (e.g., AlCl₃) | Fluorene (B118485) | Precursor for optical/electronic materials |

These transformations highlight the utility of this compound as a versatile starting material for a range of valuable organic compounds. The ability to introduce a variety of functional groups at the 2-position of the biphenyl (B1667301) system opens up avenues for the synthesis of novel molecules with tailored properties for specific applications.

Components in Catalysis (e.g., ligands for transition metal catalysts, organocatalysis)

The biphenyl scaffold is a common feature in the design of ligands for transition metal catalysis, particularly in cross-coupling reactions where the steric and electronic properties of the ligand can have a profound impact on the efficiency and selectivity of the catalytic process. While direct applications of this compound in catalysis are not extensively documented, its structure provides a clear pathway to the synthesis of valuable ligands.

The dichloromethyl group can be converted into a phosphine (B1218219) group, a key coordinating group for many transition metals. For example, reaction of this compound with a suitable phosphine source, such as diphenylphosphine (B32561) (Ph₂PH), in the presence of a base, could potentially yield a phosphine ligand with a biphenyl backbone. The steric bulk and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the biphenyl rings or the phosphorus atom.

Biphenyl-based phosphine ligands, such as Buchwald-type ligands, are widely used in palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck reactions. These ligands are known for their ability to promote the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of novel phosphine ligands derived from this compound could lead to the development of new catalysts with improved performance for challenging transformations.

In the realm of organocatalysis, the biphenyl unit can impart chirality and steric hindrance to a catalyst, enabling enantioselective transformations. While there are no specific examples of this compound being used directly as an organocatalyst, it could serve as a starting material for the synthesis of chiral biphenyl-based organocatalysts. For example, the dichloromethyl group could be transformed into a chiral amine or a phosphine oxide, which are common functionalities in organocatalysts.

The following table outlines a potential synthetic route from this compound to a phosphine ligand and its potential application in catalysis.

| Precursor | Synthetic Step | Ligand Structure | Potential Catalytic Application |

| This compound | Reaction with Ph₂PH and base | 2-(Diphenylphosphinomethyl)biphenyl | Palladium-catalyzed cross-coupling reactions |

The development of new ligands and organocatalysts is a continuous effort in the field of catalysis, and this compound represents a potentially valuable but underexplored building block for this purpose.

Building Blocks for Advanced Polymeric Materials and Coatings

The biphenyl unit is a desirable component in advanced polymeric materials due to its rigidity, thermal stability, and ability to participate in π-π stacking interactions. These properties can lead to polymers with high glass transition temperatures, good mechanical strength, and interesting optical and electronic properties. This compound, with its reactive dichloromethyl group, can be utilized as a monomer or a crosslinking agent in the synthesis of such materials.

The dichloromethyl group can undergo Friedel-Crafts alkylation reactions with aromatic compounds, leading to the formation of a new carbon-carbon bond and the incorporation of the biphenyl moiety into a polymer backbone. For example, polymerization of this compound with an aromatic monomer in the presence of a Lewis acid catalyst could yield a poly(arylene methylene) with biphenyl side chains. The properties of the resulting polymer could be tailored by the choice of the comonomer.

Alternatively, this compound can be used as a crosslinking agent to improve the thermal and mechanical properties of existing polymers. The dichloromethyl group can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form covalent crosslinks. This process can transform a thermoplastic material into a more robust thermoset.

While specific examples of polymers derived from this compound are not widely reported, the principles of polymer chemistry suggest its potential in this area. The synthesis of crosslinked polymers from acrylated biphenyl monomers, such as 2-phenylphenolmonoacrylate, has been demonstrated, highlighting the utility of the biphenyl unit in creating robust polymer networks. rsc.org

The table below illustrates the potential roles of this compound in the synthesis of advanced polymeric materials.

| Role of this compound | Polymerization / Reaction Type | Resulting Polymer Structure | Potential Properties |

| Monomer | Friedel-Crafts polymerization | Poly(arylene methylene) with biphenyl side chains | High thermal stability, rigidity |

| Crosslinking Agent | Reaction with functionalized polymers | Crosslinked polymer network | Improved mechanical strength and thermal resistance |

The incorporation of the 2-biphenyl moiety into polymers offers a route to materials with unique properties, and this compound provides a reactive handle to achieve this.

Potential in Electronic or Optical Materials Research (e.g., as part of extended π-systems, charge transfer complexes)

The development of organic electronic and optical materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. Biphenyl and its derivatives, particularly those that can be converted into extended π-conjugated systems, are of significant interest in this area.

A key transformation of this compound in this context is its intramolecular cyclization to form fluorene. Fluorene is a planar, aromatic hydrocarbon with a high fluorescence quantum yield, making it an excellent building block for blue-emitting materials in OLEDs. The cyclization of this compound can be achieved using a Lewis acid catalyst, such as aluminum chloride. The resulting fluorene core can be further functionalized to tune its electronic and optical properties. For example, the synthesis of 2,7-dichlorofluorene (B131596) from fluorene demonstrates a common functionalization pathway for these materials. rsc.org

Derivatives of fluorene are also used as components of conjugated polymers for OPVs and OFETs. The rigid and planar structure of the fluorene unit promotes intermolecular π-π stacking, which is beneficial for charge transport. The synthesis of extended π-systems can be achieved through various cross-coupling reactions, starting from functionalized fluorene precursors.

Furthermore, the biphenyl moiety itself can participate in the formation of charge-transfer complexes. A charge-transfer complex is formed between an electron donor and an electron acceptor molecule. These complexes often exhibit unique optical and electronic properties that are different from those of the individual components. While this compound itself is not a strong electron donor or acceptor, it can be functionalized to introduce donor or acceptor groups, leading to the formation of intramolecular or intermolecular charge-transfer complexes.

The table below summarizes the potential of this compound in electronic and optical materials research.

| Application Area | Key Transformation | Resulting Structure | Relevant Properties |

| Organic Light-Emitting Diodes (OLEDs) | Intramolecular cyclization | Fluorene | High fluorescence quantum yield, blue emission |

| Organic Photovoltaics (OPVs) / Organic Field-Effect Transistors (OFETs) | Conversion to fluorene and subsequent polymerization | Polyfluorenes | Extended π-conjugation, good charge transport |

| Charge-Transfer Complexes | Functionalization with donor/acceptor groups | Donor-acceptor substituted biphenyls | Unique optical and electronic properties |

The ability to convert this compound into the highly valuable fluorene scaffold makes it a promising starting material for the development of new organic electronic and optical materials.

Applications in Chemical Sensing or Detection Technologies

Chemical sensors are devices that can detect and respond to the presence of specific chemical species. The development of new sensor materials with high sensitivity and selectivity is an active area of research. Biphenyl and fluorene derivatives have been explored as fluorescent chemosensors for the detection of various analytes, including metal ions and small molecules.

The high fluorescence of fluorene derivatives makes them particularly well-suited for use in fluorescent sensors. The fluorescence of a fluorene-based sensor can be quenched or enhanced upon binding to a specific analyte, providing a detectable signal. The selectivity of the sensor is determined by the nature of the receptor group that is attached to the fluorene core.

Given that this compound can be readily converted to fluorene, it serves as a potential starting material for the synthesis of fluorene-based chemical sensors. The fluorene core can be functionalized with various receptor groups to target specific analytes. For example, a fluorene derivative functionalized with a crown ether could be used to detect metal cations, while a derivative with a Lewis acidic group could be used to detect anions.

Biphenyl-based sensors have also been developed. For instance, a biphenyl-containing amido Schiff base derivative has been shown to act as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. rsc.org This demonstrates that the biphenyl scaffold itself can be a useful platform for the design of chemosensors.

The table below outlines the potential application of this compound in the development of chemical sensors.

| Sensor Type | Key Intermediate | Sensing Mechanism | Target Analytes |

| Fluorescent Chemosensor | Fluorene | Fluorescence quenching or enhancement | Metal ions, anions, small molecules |

| Colorimetric Sensor | Functionalized Biphenyl | Color change upon analyte binding | Various ions and molecules |

The versatility of the biphenyl and fluorene structures, accessible from this compound, makes them attractive platforms for the design and synthesis of new chemical sensors with tailored properties for a wide range of applications.

Q & A

Basic: What synthetic routes are recommended for 2-(Dichloromethyl)biphenyl, and how can its purity be validated?

Methodological Answer:

Synthesis often involves Friedel-Crafts alkylation or halogenation of biphenyl derivatives. For example, heterocyclization reactions using 1H-pyrazol-5-amines can yield dichloromethyl-substituted triazines . Post-synthesis, purity validation should employ gas chromatography/high-resolution mass spectrometry (GC/HRMS) for structural confirmation and quantification . Soxhlet extraction paired with GC-MS is also effective for isolating and analyzing trace impurities in biphenyl analogs .

Basic: Which analytical techniques are optimal for detecting this compound in environmental matrices?

Methodological Answer:

Supercritical fluid extraction (SFE) outperforms traditional Soxhlet extraction in recovering polychlorinated biphenyls (PCBs) from environmental samples, offering higher efficiency and reduced solvent use . Coupled with GC/HRMS, this method achieves detection limits as low as 0.1 pg/g for chlorinated compounds in complex matrices like soil or sediment . For aqueous samples, solid-phase microextraction (SPME) followed by GC-electron capture detection (ECD) is recommended.

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Containment: Use fume hoods and sealed reaction systems to minimize inhalation exposure, as chlorinated biphenyls are linked to hepatotoxicity .

- Waste Management: Segregate waste into halogenated solvent containers and coordinate disposal with certified hazardous waste facilities to prevent environmental release .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Monitor air quality for airborne particulates using real-time VOC sensors.

Advanced: How can contradictions in reported degradation rates of this compound be resolved?

Methodological Answer:

Discrepancies in degradation data (e.g., microbial vs. photolytic pathways) require meta-analysis of experimental conditions. For instance, aerobic microbial degradation rates vary by strain: Pseudomonas spp. achieve 80% degradation in 72 hours, while Rhodococcus spp. require 120 hours . Cross-validate results using standardized OECD 301B ready biodegradability tests and control for variables like pH, temperature, and co-contaminants. Computational models (e.g., EPI Suite) can predict half-lives in different media to identify outliers .

Advanced: What mechanistic insights exist for this compound in heterocyclization reactions?

Methodological Answer:

The dichloromethyl group acts as a dihalogenated electrophile in cyclocondensation with 1H-pyrazol-5-amines, forming pyrazolo[1,5-a][1,3,5]triazines via nucleophilic aromatic substitution . Kinetic studies using NMR or DFT calculations reveal that electron-withdrawing substituents on the biphenyl scaffold accelerate reaction rates by 30–50%. Reaction optimization should prioritize anhydrous conditions and catalysts like CuI to suppress side-product formation (e.g., dimerization) .

Advanced: What are the environmental fate and transformation pathways of this compound?

Methodological Answer:

- Abiotic Degradation: Under UV light (λ = 254 nm), photolysis generates 2-chlorobiphenyl and HCl as primary byproducts. Half-life in sunlight is ~15 days .

- Biotic Degradation: Aerobic microbes hydroxylate the dichloromethyl group to 2,3-dihydroxybiphenyl, which undergoes meta-cleavage. Anaerobic pathways are slower, with <20% degradation over 60 days .

- Persistence Metrics: Use fugacity models (e.g., TaPL3) to estimate partitioning coefficients: Log Kow = 4.2 (octanol-water) and Log Koc = 3.8 (soil organic carbon) .

Advanced: How can structural analogs of this compound inform SAR studies?

Methodological Answer:

Compare with derivatives like 2-(Di-t-butylphosphino)biphenyl (JohnPhos) and 2-Dicyclohexylphosphino)biphenyl to assess steric/electronic effects. For example:

| Compound | Electron-Donating Group | Catalytic Activity (TOF, h⁻¹) |

|---|---|---|

| This compound | -CHCl2 | Low (TOF = 12) |

| JohnPhos | -P(t-Bu)2 | High (TOF = 1,200) |

| Structure-activity relationship (SAR) studies should employ Hammett plots to correlate substituent σ values with reaction yields . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.